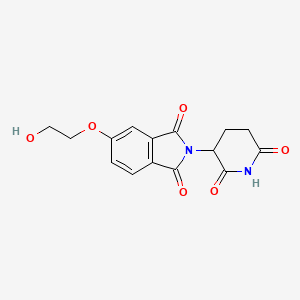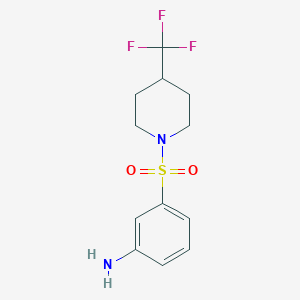
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonyl group and an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The sulfonyl group is usually added through sulfonation reactions, often using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitroaniline derivatives, while reduction of the sulfonyl group can produce sulfides .
Wissenschaftliche Forschungsanwendungen
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)piperidine derivatives: These compounds share the trifluoromethyl-piperidine core but differ in their functional groups.
Sulfonyl aniline derivatives: Compounds with similar sulfonyl and aniline groups but different substituents on the piperidine ring.
Uniqueness
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is unique due to the combination of its trifluoromethyl, piperidine, sulfonyl, and aniline groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy as an antiviral agent .
Eigenschaften
Molekularformel |
C12H15F3N2O2S |
|---|---|
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)piperidin-1-yl]sulfonylaniline |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-4-6-17(7-5-9)20(18,19)11-3-1-2-10(16)8-11/h1-3,8-9H,4-7,16H2 |
InChI-Schlüssel |
SOATYQPEZMXWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)
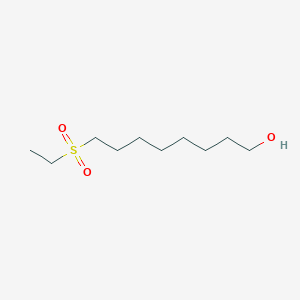
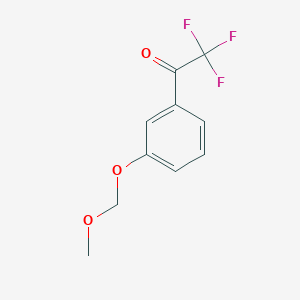
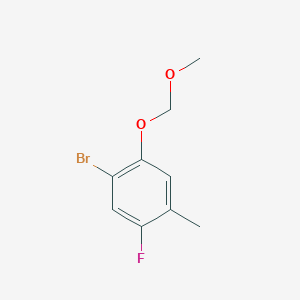

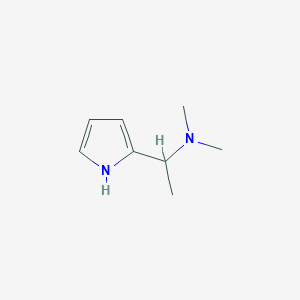
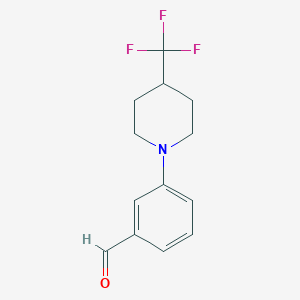

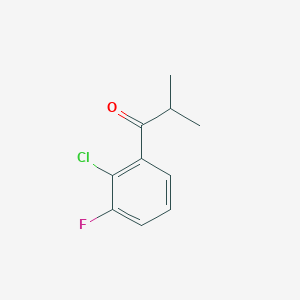
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
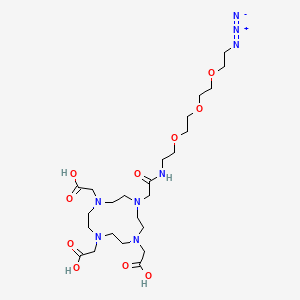
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)

